6-Hydroxymethylherniarin
Overview
Description
Mechanism of Action
Mode of Action
Generally, the mode of action of a compound describes its interaction with its targets and any resulting changes
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell . In the case of 6-Hydroxymethylherniarin, the specific pathways and their downstream effects are yet to be fully understood.
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time
Result of Action
Specifically, this compound was found to be non-potent against mosquito larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethylherniarin typically involves the hydroxymethylation of herniarin. One common method includes the reaction of herniarin with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows: [ \text{Herniarin} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources, particularly from the stem bark of Citrus grandis . The extraction process involves solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxymethylherniarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-formylherniarin or 6-carboxyherniarin.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
6-Hydroxymethylherniarin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-Hydroxymethylherniarin is compared with other similar coumarin derivatives, such as:
Umbelliferone (7-hydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.
Herniarin: The parent compound of this compound, with similar but less potent biological activities.
Crenulatin: Another coumarin derivative with notable antimicrobial properties.
Uniqueness: this compound stands out due to its hydroxymethyl group, which enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
6-(hydroxymethyl)-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLZLIMDGNMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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